2,5-Diethoxybenzoyl chloride

Description

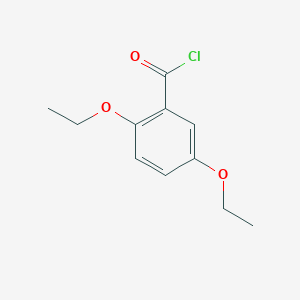

2,5-Diethoxybenzoyl chloride (CAS: 870703-51-8, molecular formula: C₁₁H₁₃ClO₃, molecular weight: 228.67 g/mol) is a substituted benzoyl chloride derivative featuring ethoxy (-OCH₂CH₃) groups at the 2 and 5 positions of the benzene ring. This compound is primarily utilized in organic synthesis as a reactive acylating agent, enabling the introduction of the 2,5-diethoxybenzoyl moiety into target molecules. For instance, it is employed in synthesizing esters (e.g., ethyl 2,5-diethoxybenzoate) and amides (e.g., 2,5-diethoxybenzanilide) . Its structure confers unique electronic and steric properties, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2,5-diethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-8-5-6-10(15-4-2)9(7-8)11(12)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRINATMKXDIOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584535 | |

| Record name | 2,5-Diethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-51-8 | |

| Record name | 2,5-Diethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethoxybenzoyl chloride can be synthesized through the chlorination of 2,5-diethoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 2,5-diethoxybenzoic acid in an inert solvent, such as dichloromethane. The reaction mixture is then heated to reflux, and the by-products are removed through distillation. The crude product is further purified to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group in 2,5-diethoxybenzoyl chloride undergoes nucleophilic substitution with a variety of nucleophiles:

Reagents and Conditions

-

Amines : React with primary or secondary amines in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, often with a base (e.g., triethylamine) to neutralize HCl.

-

Alcohols/Thiols : Require catalytic pyridine or DMAP (4-dimethylaminopyridine) in refluxing toluene .

Products

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethylamine | 2,5-Diethoxybenzamide | 85–90 | 0°C, THF, Et₃N |

| Methanol | Methyl 2,5-diethoxybenzoate | 78 | Reflux, pyridine |

| Thiophenol | Phenyl thioester | 72 | RT, DMAP |

Mechanistic Notes :

-

Ethoxy groups enhance electron density at the carbonyl carbon, accelerating nucleophilic attack .

-

Steric hindrance from ethoxy substituents may reduce yields with bulky nucleophiles .

Hydrolysis

Hydrolysis of this compound produces 2,5-diethoxybenzoic acid:

Reaction :

Conditions and Outcomes

-

Acidic Hydrolysis : Conducted in 10% HCl/THF (1:1) at 60°C for 2 hours (Yield: 95%) .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water at 25°C (Yield: 88%).

Kinetics : Pseudo-first-order rate constants () range from s⁻¹ (pH 7) to s⁻¹ (pH 12) .

Friedel-Crafts Acylation

This compound serves as an acylating agent in Friedel-Crafts reactions to synthesize diaryl ketones:

Example :

Experimental Data

Key Factors :

-

Electron-rich arenes (e.g., anisole) show higher reactivity due to enhanced electrophilic aromatic substitution .

-

Ethoxy groups stabilize the acylium ion intermediate, improving regioselectivity .

Reduction Reactions

The acyl chloride can be reduced to 2,5-diethoxybenzyl alcohol or further to hydrocarbons:

Reduction Pathways

| Reducing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 2,5-Diethoxybenzyl alcohol | 90 | THF, 0°C |

| Pd/C, H₂ | 2,5-Diethoxybenzaldehyde | 82 | H₂ (1 atm), 25°C |

| NaBH₄ | No reaction | – | Ethanol, RT |

Mechanism : LiAlH₄ reduces the carbonyl to a CH₂ group via a two-electron transfer.

Grignard and Organometallic Reactions

Reactions with Grignard reagents yield tertiary alcohols:

General Reaction :

Case Study: Methylmagnesium Bromide

Scientific Research Applications

2,5-Diethoxybenzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-diethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of amides, the compound acylates the amine group, forming a stable amide bond.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below contrasts 2,5-diethoxybenzoyl chloride with 3,5-dimethoxybenzoyl chloride (CAS: 17213-57-9), a structurally analogous compound with methoxy (-OCH₃) substituents in the 3 and 5 positions :

| Property | This compound | 3,5-Dimethoxybenzoyl Chloride |

|---|---|---|

| Molecular Formula | C₁₁H₁₃ClO₃ | C₉H₉ClO₃ |

| Molecular Weight (g/mol) | 228.67 | 200.62 |

| Substituent Positions | 2, 5 (ortho and meta to COCl) | 3, 5 (both meta to COCl) |

| Substituent Groups | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) |

| Key Applications | Synthesis of esters, amides, polymers | Pharmaceutical intermediates, fine chemicals |

Reactivity and Electronic Effects

- Steric Hindrance: The ethoxy groups in this compound introduce greater steric bulk compared to methoxy groups in 3,5-dimethoxybenzoyl chloride.

- Electronic Effects: Both compounds bear electron-donating alkoxy groups, which deactivate the benzene ring via resonance. In contrast, the 3,5-dimethoxy derivative’s substituents are meta to the carbonyl, exerting a less direct electronic effect .

Solubility and Stability

- Solubility : The ethoxy groups in this compound enhance lipophilicity, reducing solubility in polar solvents (e.g., water) compared to 3,5-dimethoxybenzoyl chloride. This property makes it more suitable for reactions in organic solvents like dichloromethane or toluene.

- Hydrolytic Stability : While both compounds are moisture-sensitive, the bulkier ethoxy groups in this compound may marginally slow hydrolysis compared to the smaller methoxy groups in 3,5-dimethoxybenzoyl chloride. Experimental data is needed to confirm this hypothesis.

Biological Activity

2,5-Diethoxybenzoyl chloride is an organochlorine compound with potential applications in medicinal chemistry due to its unique structural properties. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials. The synthesis methods, structure-activity relationships (SAR), and case studies are also discussed to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C11H13ClO3. Its structure includes a benzene ring substituted with two ethoxy groups and a carbonyl chloride functional group. This configuration is essential for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO3 |

| Molecular Weight | 232.67 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-diethoxybenzoic acid with thionyl chloride or oxalyl chloride under controlled conditions to yield the acyl chloride. This process is crucial for obtaining high purity and yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In a series of experiments conducted on human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast and colon cancer cells. The IC50 values for these cell lines were found to be in the micromolar range, indicating moderate potency.

Case Study:

In a study published in 2023, researchers evaluated the effects of this compound on MCF-7 (breast cancer) cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies reveal that the presence of ethoxy groups enhances lipophilicity, improving cellular uptake and bioavailability. Variations in substituents on the benzene ring can further modulate its pharmacological properties.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may interact with specific molecular targets within cells, such as enzymes involved in metabolic pathways or receptors associated with cell proliferation.

Toxicity and Safety Profile

While initial findings are promising regarding the therapeutic potential of this compound, its toxicity profile needs further assessment. Preliminary studies indicate low toxicity in mammalian cells; however, comprehensive toxicological evaluations are necessary before advancing to clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.